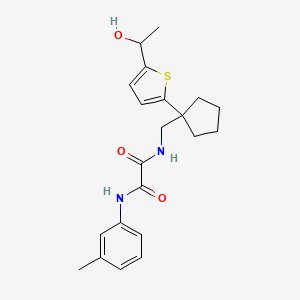

N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(m-tolyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-14-6-5-7-16(12-14)23-20(26)19(25)22-13-21(10-3-4-11-21)18-9-8-17(27-18)15(2)24/h5-9,12,15,24H,3-4,10-11,13H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBBCAIICVDGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(m-tolyl)oxalamide is a compound with significant potential for various biological applications. Its unique chemical structure suggests diverse biological activities, warranting detailed exploration.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

- Molecular Formula : C14H20N2O3S

- Molecular Weight : 296.39 g/mol

- CAS Number : 2034492-17-4

The structure includes functional groups such as oxalamide and thiophene, which are known to influence biological interactions. The presence of an oxalamide group can enhance binding affinity to biological targets, while the thiophene moiety may contribute to electron delocalization, affecting the compound's reactivity and bioactivity.

While the precise mechanism of action for N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(m-tolyl)oxalamide is not fully elucidated, preliminary studies suggest that it may interact with specific biological pathways, potentially influencing:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other oxalamide derivatives.

- Receptor Modulation : There is potential for interaction with cannabinoid receptors, as suggested by related compounds in the literature .

Further pharmacological studies are necessary to confirm these hypotheses and delineate the specific pathways involved.

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, oxalamides have been reported to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Investigations into N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(m-tolyl)oxalamide could reveal similar effects.

Antimicrobial Activity

The thiophene ring is often associated with antimicrobial activity. Compounds containing thiophene derivatives have shown effectiveness against various bacterial strains. Testing N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(m-tolyl)oxalamide against common pathogens could provide insights into its potential use as an antimicrobial agent.

Study 1: Anticancer Activity

In a study examining the effects of oxalamide derivatives on cancer cells, it was found that certain modifications to the oxalamide structure significantly enhanced cytotoxicity against breast cancer cell lines. The study noted that compounds with thiophene substitutions showed increased apoptosis rates compared to their non-thiophene counterparts .

Study 2: Antimicrobial Efficacy

A recent investigation into thiophene-based compounds demonstrated promising results against Staphylococcus aureus and Escherichia coli. The study reported that these compounds disrupted bacterial cell membranes, leading to cell death. Similar testing of N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(m-tolyl)oxalamide could yield valuable data regarding its antimicrobial properties .

Data Table: Comparison of Biological Activities

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(m-tolyl)oxalamide | Potential (needs further study) | Potential (needs further study) | Enzyme inhibition, receptor modulation |

| Oxalamide Derivative A | High (IC50 < 10 µM) | Moderate (effective against Gram-positive bacteria) | Apoptosis induction |

| Thiophene Compound B | Moderate (IC50 ~ 20 µM) | High (effective against multiple strains) | Membrane disruption |

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The target compound’s thiophene-hydroxyethyl-cyclopentyl core distinguishes it from other oxalamides. Key structural comparisons include:

Key Observations:

- Heterocyclic Variations : The target’s thiophene contrasts with thiazole (Compound 13) or pyridine (S336), influencing aromatic interactions and metabolic stability .

- Substituent Effects : Electron-donating groups (e.g., m-tolyl’s methyl) vs. electron-withdrawing groups (e.g., 4-Cl-Ph in Compound 13) alter solubility and binding affinity .

- Linker Flexibility : The cyclopentylmethyl linker may enhance conformational rigidity compared to piperidine (Compound 13) or phenethyl (Compound 20) linkers .

Q & A

(Basic) How can researchers optimize the synthesis of N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(m-tolyl)oxalamide to improve yield and purity?

Methodological Answer:

- Stepwise Functionalization : Start by synthesizing the thiophene-cyclopentyl intermediate via cyclization reactions, followed by sequential coupling with m-tolylamine and oxalamide precursors. Use reflux conditions in polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity .

- Stereochemical Control : Employ chiral catalysts or enantioselective conditions during the formation of the 1-hydroxyethyl-thiophene moiety to minimize stereoisomer mixtures. Chromatographic separation (e.g., silica gel columns) may be required for isolating pure stereoisomers .

- Yield Improvement : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of activated carbonyl reagents) and reaction time (typically 12–24 hours for amide bond formation). Sodium acetate can act as a catalyst in ethanol-dioxane mixtures to accelerate coupling steps .

- Purity Assurance : Use HPLC (90–95% purity threshold) and LC-MS for real-time monitoring. Recrystallization from ethanol-dioxane (1:2) or ethyl acetate/hexane mixtures can further purify the final product .

(Basic) What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

(Basic) What are common intermediates in the synthesis of oxalamide derivatives like this compound?

Methodological Answer:

- Thiophene-Cyclopentyl Intermediate : Synthesized via Pictet-Spengler-like cyclization of 5-(1-hydroxyethyl)thiophene-2-carbaldehyde with cyclopentylmethylamine under acidic conditions .

- Activated Oxalamide Precursors : Ethyl oxalyl chloride or oxalic acid diesters react with m-tolylamine to form N2-(m-tolyl)oxalamide, which is then coupled to the thiophene-cyclopentyl intermediate .

- Key Byproducts : Monitor for dimerization (e.g., 23% dimer in analogous oxalamide syntheses) and unreacted chlorophenyl intermediates using TLC (hexane:ethyl acetate 9:1) .

(Advanced) How do stereochemical considerations impact the synthesis and biological activity of this compound?

Methodological Answer:

- Stereoisomer Challenges : The 1-hydroxyethyl group on the thiophene ring introduces a chiral center, leading to diastereomers. Use chiral HPLC or SFC (supercritical fluid chromatography) to resolve mixtures .

- Biological Relevance : Stereochemistry affects binding to targets (e.g., HIV-1 entry inhibitors in ). Test enantiomers in bioassays to correlate configuration with activity. For example, a single stereoisomer of a related compound showed 36% yield and 90% purity, while racemic mixtures had reduced potency .

- Mitigation Strategies : Opt for asymmetric synthesis (e.g., Sharpless epoxidation) or enzymatic resolution to isolate bioactive stereoisomers .

(Advanced) What structure-activity relationship (SAR) strategies can elucidate the role of substituents in this compound’s bioactivity?

Methodological Answer:

- Substituent Variation :

- Thiophene Modifications : Replace the 5-(1-hydroxyethyl) group with methyl or carbonyl analogs to assess hydrophilicity effects. shows adamantyl substitutions in oxalamides enhance enzyme inhibition .

- Cyclopentyl vs. Aromatic Groups : Compare cyclopentylmethyl with benzyl or cyclohexylmethyl moieties to evaluate steric effects on target binding .

- Bioassay Design : Test analogs against viral proteases (e.g., HIV-1) or soluble epoxide hydrolases (sEH). IC50 values from enzyme inhibition assays (e.g., fluorescence-based sEH assays) quantify potency .

- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical hydrogen bonds (e.g., oxalamide carbonyls interacting with catalytic residues) .

(Advanced) How can researchers address contradictions in reported synthetic yields for analogous oxalamide derivatives?

Methodological Answer:

- Variable Analysis :

- Statistical Optimization : Apply DoE (Design of Experiments) to test variables like equivalents, time, and solvent ratios. For example, a Central Composite Design could map optimal conditions .

(Advanced) How can computational modeling predict target interactions and guide the design of analogs?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV-1 gp120 ( ) or sEH ( ). Focus on hydrogen bonds between the oxalamide carbonyls and Lys101/Arg124 residues .

- MD Simulations : Run 100-ns trajectories to assess binding stability. For example, cyclopentylmethyl groups may reduce conformational flexibility, enhancing entropy-driven binding .

- ADMET Prediction : SwissADME or pkCSM tools can forecast bioavailability, highlighting the need for logP <5 and PSA <140 Ų for CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.